molecular formula C28H24N2O7 B2527933 N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866340-09-2

N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Cat. No.: B2527933
CAS No.: 866340-09-2
M. Wt: 500.507
InChI Key: KUPFRWGYOBLLBJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a useful research compound. Its molecular formula is C28H24N2O7 and its molecular weight is 500.507. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on compounds structurally related to N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide has explored their structural aspects and unique properties. One study focused on the structural aspects of amide-containing isoquinoline derivatives, revealing that their interactions with different acids can lead to the formation of gels or crystalline solids depending on the nature of the acid. This property highlights the potential of such compounds in the development of novel materials with specific physical characteristics (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Derivatives

Another line of research has focused on synthesizing derivatives of similar compounds for various applications. For instance, the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using versatile intermediates illustrates the chemical flexibility and potential for creating a wide array of derivatives, which could be explored for different scientific applications (Phillips & Castle, 1980).

Heterocyclic Compounds and Fluorescence

Research has also been conducted on oxazine- and oxazole-fused derivatives of alkaloids, leading to novel heterocycles with significant fluorescence emission properties. This aspect is particularly relevant for applications in fluorescence microscopy and imaging, where compounds with strong and specific fluorescence emissions are invaluable (Sobarzo-Sánchez et al., 2001).

Catalysis and Chemical Transformations

Another study discussed the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, indicating the potential use of structurally related compounds in catalysis. Such catalysts can facilitate a range of chemical transformations, making them valuable tools in synthetic chemistry and industrial applications (Facchetti et al., 2016).

Platinum-Catalyzed Cyclization

Furthermore, research into platinum-catalyzed cyclization reactions of ortho-alkynylphenylureas and acetamides has shown the ability to form complex tetracyclic compounds through N-O bond cleavage. This demonstrates the potential of related compounds in complex chemical synthesis and the development of new synthetic methodologies (Nakamura, Sato, & Terada, 2009).

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-16-4-6-17(7-5-16)27(32)22-13-30(23-12-25-24(36-15-37-25)11-21(23)28(22)33)14-26(31)29-18-8-19(34-2)10-20(9-18)35-3/h4-13H,14-15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPFRWGYOBLLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.